1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(5-methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-7-5-9(13(14)15)10(16-2)6-8(7)11(12)3-4-11/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
PUYGMOKJKTTYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2(CC2)N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Donor–Acceptor Cyclopropane Precursors
The starting point is often the preparation of cyclopropane derivatives bearing ester or other activating groups at the cyclopropane ring, with the aromatic ring pre-functionalized with methoxy, methyl, and nitro substituents. Methods include:
- Cyclopropanation of substituted styrenes or vinyl arenes using diazo compounds under metal catalysis.
- Use of substituted benzaldehydes or nitroanilines to introduce the aromatic substituents before cyclopropanation.
Lewis Acid-Catalyzed Ring Opening with Primary Amines
A key step is the ring-opening of the DA cyclopropane by nucleophilic attack of primary amines to form acyclic γ-amino esters or related intermediates. Research shows:
- Lewis acids such as nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O) or yttrium triflate (Y(OTf)3) are effective catalysts.
- Reactions are typically conducted in dichloroethane (DCE) at room temperature for 1 hour.
- The reaction yields acyclic amino esters with good to excellent yields (up to >90% under optimized conditions).
| Catalyst | Yield (%) | Notes |
|---|---|---|
| Ni(ClO4)2·6H2O (20 mol%) | >90 | Optimal catalyst loading and conditions |
| Y(OTf)3 | >90 | Comparable to nickel perchlorate |
| Fe(OTf)3, Sc(OTf)3, Zn(OTf)2 | 50-80 | Moderate yields |
| Al(OTf)3 | 0 | No reaction observed |
| TfOH (Brønsted acid) | 0 | No reaction due to amine neutralization |
Cyclization to Pyrrolidin-2-ones and Further Modifications
Although the initial ring-opening yields acyclic products, further cyclization under reflux in toluene with acetic acid can produce pyrrolidin-2-one derivatives. For the target cyclopropan-1-amine compound, the amine functionality is retained without lactamization, but similar conditions can be adapted for analogs.
- Cyclization is typically performed by refluxing the acyclic intermediate with 2 equivalents of acetic acid in toluene.
- Dealkoxycarbonylation or saponification may be applied if ester groups are present, often using alkaline hydrolysis followed by thermolysis.
One-Pot Synthesis and Purification
The entire sequence—from cyclopropane ring opening to cyclization and dealkoxycarbonylation—can be performed in a one-pot operation, minimizing purification steps and improving overall yield and efficiency.
- Chromatographic purification is usually required only at the final stage.
- Overall yields for four-step sequences range from moderate to good (30-80%), depending on substituents and reaction conditions.
Research Findings and Yield Analysis
The yields and reaction times are influenced by the electronic nature of the aromatic substituents:
- Electron-rich aromatic substituents (e.g., methoxy groups) increase reactivity but may lead to side reactions.
- Electron-withdrawing groups (e.g., nitro) require longer reaction times or harsher conditions.
- Substituents at ortho positions can hinder reaction progress due to steric effects.
| Substituent Pattern | Yield Range (%) | Reaction Notes |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | ~79 | High reactivity, good yields |
| 2-Nitrophenyl | Low | Requires stronger Lewis acid catalysts |
| 2-Methyl-4-nitro-5-methoxyphenyl | Moderate to good | Balanced electronic effects, yields vary |
Summary Table of Preparation Method
| Step | Conditions | Catalyst/ Reagent | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopropane synthesis | Metal-catalyzed cyclopropanation | Diazo compounds, Rh, Cu | Variable | Pre-functionalized aromatic substrate |
| Ring-opening with amine | DCE, room temp, 1 h | Ni(ClO4)2·6H2O or Y(OTf)3 | Up to >90 | Primary amines, mild Lewis acid catalysis |
| Cyclization to lactam | Reflux in toluene with acetic acid | Acetic acid | Moderate to good | Forms pyrrolidin-2-one derivatives |
| Dealkoxycarbonylation | Alkaline hydrolysis + thermolysis | NaOH or Krapcho conditions | Moderate | Removes ester groups if present |
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(5-Methoxy-2-methyl-4-aminophenyl)cyclopropan-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-methyl-4-nitrophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups on the phenyl ring may also contribute to its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and substituent effects:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The 2-methyl group may introduce steric hindrance, differentiating it from smaller substituents like fluorine or hydrogen.
- Halogenated Analogs : Bromine and fluorine substituents improve molecular weight and lipophilicity, favoring blood-brain barrier penetration in neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
